The synthesis of Nanangenine F involves several steps, utilizing fungal fermentation followed by extraction and purification processes. The fungus Aspergillus nanangensis is cultivated on substrates such as jasmine rice or pearl barley for approximately 21 days, leading to the production of mycelial biomass rich in secondary metabolites.
The extraction process typically includes:
High-resolution electrospray ionization mass spectrometry (HRESI(+)-MS) is employed to confirm the molecular identity of Nanangenine F, revealing its protonated molecule at .
Nanangenine F features a complex molecular structure characteristic of drimane sesquiterpenes. The compound's structure has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis.
The crystallographic data indicate that the compound crystallizes in a specific space group, which aids in determining the precise arrangement of atoms within the molecule .
Nanangenine F can participate in various chemical reactions typical for sesquiterpenes, including:
These reactions are critical for modifying the compound to enhance its efficacy or develop new derivatives for research purposes .
The antimicrobial activity of Nanangenine F against Bacillus subtilis suggests a mechanism involving disruption of bacterial cell membranes or interference with metabolic pathways. While specific mechanisms remain under investigation, similar compounds have been shown to inhibit cell wall synthesis or disrupt membrane integrity, leading to cell lysis.
The compound's efficacy may also be attributed to its ability to interact with cellular targets, potentially affecting signal transduction pathways within bacterial cells .
Nanangenine F exhibits the following physical properties:
Chemical properties include:
Data from various analyses confirm these properties, which are essential for understanding its behavior in biological systems .
Nanangenine F has potential applications in several fields:
Research continues to explore these applications, emphasizing the importance of Nanangenine F in both basic and applied sciences .
Aspergillus nanangensis is a recently characterized filamentous fungus first isolated from soil samples collected near Nanango, Queensland, Australia. It belongs taxonomically to the subgenus Circumdati, section Jani, within the Aspergillaceae family. This species exhibits distinct macro- and micromorphological features, including atypical conidiophore structures and growth patterns on various media (rice and barley grains proving optimal for metabolite production) [2] [5]. Genomic analyses confirm its status as a novel species, with phylogenetic placement further supported by secondary metabolite profiling. A. nanangensis demonstrates a remarkable metabolic emphasis on terpenoids, contrasting with many Aspergillus species that predominantly produce polyketides or non-ribosomal peptides [2] [5]. This terpenoid-specialized metabolism positions it as a unique biogenic source for structurally complex drimane sesquiterpenoids, including the nanangenine series.
Table 1: Taxonomic Classification of Aspergillus nanangensis
Rank | Classification |
---|---|
Domain | Eukarya |
Kingdom | Fungi |
Phylum | Ascomycota |
Class | Eurotiomycetes |
Order | Eurotiales |
Family | Aspergillaceae |
Genus | Aspergillus |
Species | nanangensis |
Subgenus | Circumdati |
Section | Jani |
Drimane sesquiterpenoids represent a structurally diverse class of natural products characterized by a bicyclic C15 skeleton with a trans-decalin core (often designated as drimane) and variable oxygenation and acylation patterns. These compounds serve as crucial chemotaxonomic markers across diverse fungal genera, including Aspergillus, Penicillium, Laetiporus, and Xylaria [3] [9]. Within the genus Aspergillus, specific sections exhibit characteristic drimane profiles:
The consistent production of nanangenines—including Nanangenine F—by A. nanangensis, even across varied culture conditions, underscores their role as reliable chemotaxonomic markers for this specific fungal lineage. This chemical signature aids in differentiating A. nanangensis from morphologically or phylogenetically related species within section Jani and broader Aspergillus taxonomy [2]. Furthermore, comparative genomics suggests a putative biosynthetic gene cluster (BGC) in A. nanangensis responsible for nanangenine biosynthesis, sharing homology yet displaying distinct features compared to BGCs in other drimane-producing Aspergilli (e.g., A. ustus, Aspergillus sp. IBWF002-96), providing genetic corroboration for chemotaxonomic distinctness [2] [5].
Table 2: Drimane Sesquiterpenoid Chemotaxonomy in Selected Aspergillus Sections
Aspergillus Section | Representative Species | Characteristic Drimane Types | Dominant Metabolite Class |
---|---|---|---|
Jani | A. nanangensis | Nanangenines (e.g., Nanangenine F) | Drimane sesquiterpenoids |
Usti | A. ustus, A. calidoustus | Drimenol, strobilactones, ustusolides | Variable (Polyketides common) |
Flavi | A. flavus | Asperienes | Aflatoxins/Polyketides |
Circumdati | A. ochraceus | Often Pseurotins, less common drimanes | Alkaloids / Polyketides |
Despite the identification of Nanangenine F (compound 8) within the nanangenine family [2] [5], significant research gaps persist concerning this specific congener:
These gaps highlight Nanangenine F as an under-characterized member of a chemically significant fungal metabolite family, representing a compelling target for future mycochemical and biosynthetic research focused on drimane sesquiterpenoid diversity and function.
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